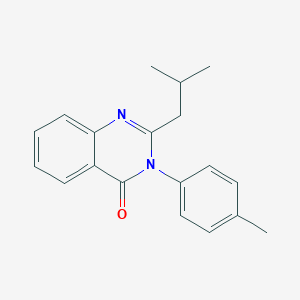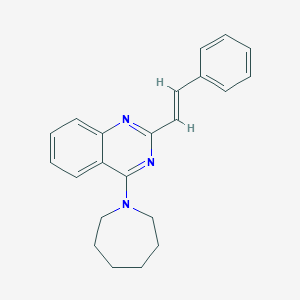![molecular formula C16H23NO3 B290325 Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
Methyl 2-[(2-propylpentanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-propylpentanoyl)amino]benzoate, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as amides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-propylpentanoyl)amino]benzoate is not fully understood. However, it has been suggested that Methyl 2-[(2-propylpentanoyl)amino]benzoate may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It may also enhance the delivery of drugs to specific tissues and cells by increasing their solubility and stability.
Biochemical and Physiological Effects:
Methyl 2-[(2-propylpentanoyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-[(2-propylpentanoyl)amino]benzoate has been shown to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(2-propylpentanoyl)amino]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. Additionally, Methyl 2-[(2-propylpentanoyl)amino]benzoate has been found to be non-toxic and well-tolerated in animals. However, there are also limitations to its use. For example, Methyl 2-[(2-propylpentanoyl)amino]benzoate has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of Methyl 2-[(2-propylpentanoyl)amino]benzoate is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(2-propylpentanoyl)amino]benzoate. One area of interest is its potential use as a drug delivery agent. Researchers are exploring ways to modify the structure of Methyl 2-[(2-propylpentanoyl)amino]benzoate to enhance its drug delivery properties. Another area of interest is its potential use in the treatment of cancer. Researchers are investigating the mechanism of action of Methyl 2-[(2-propylpentanoyl)amino]benzoate in cancer cells and exploring ways to optimize its anti-cancer properties. Additionally, researchers are exploring the potential use of Methyl 2-[(2-propylpentanoyl)amino]benzoate in the treatment of other diseases, such as inflammatory bowel disease and arthritis.
Conclusion:
In conclusion, Methyl 2-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been widely studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and analgesic properties and has been found to enhance the delivery of drugs to specific tissues and cells. While there are limitations to its use, Methyl 2-[(2-propylpentanoyl)amino]benzoate has several advantages for use in lab experiments. Future research on Methyl 2-[(2-propylpentanoyl)amino]benzoate is focused on its potential use as a drug delivery agent and in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of Methyl 2-[(2-propylpentanoyl)amino]benzoate involves the reaction of 2-propylpentanoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[(2-propylpentanoyl)amino]benzoate. This synthesis method has been optimized to produce high yields of Methyl 2-[(2-propylpentanoyl)amino]benzoate and has been used by many researchers in the field.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-propylpentanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and analgesic properties. It has also been studied for its potential use as a drug delivery agent. Methyl 2-[(2-propylpentanoyl)amino]benzoate has been shown to enhance the delivery of drugs to specific tissues and cells, making it a promising candidate for targeted drug delivery.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
methyl 2-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-4-8-12(9-5-2)15(18)17-14-11-7-6-10-13(14)16(19)20-3/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
YFBIQDGKGXKABK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)


![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

